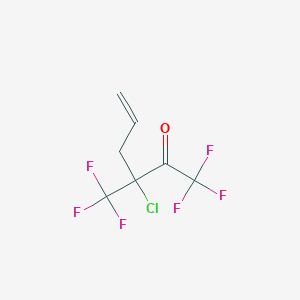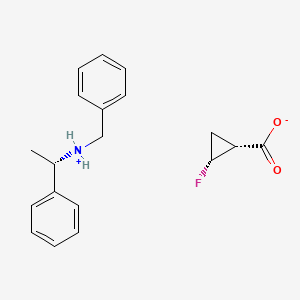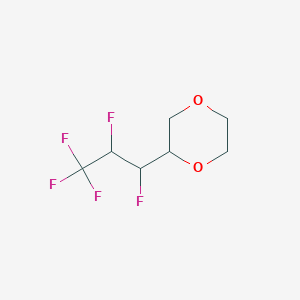![molecular formula C14H7ClF3NO2 B6311272 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97% CAS No. 2088942-70-3](/img/structure/B6311272.png)
3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) is a compound of the oxazepinone class with a wide range of properties and applications. It has been studied extensively in the scientific research community due to its unique properties and potential for application in a wide range of fields.
Aplicaciones Científicas De Investigación
3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a range of compounds, including antitumor agents and inhibitors of the human immunodeficiency virus (HIV). It has also been used as a model compound for the study of the structure and reactivity of oxazepinones. Additionally, it has been used as a starting material for the synthesis of a range of other compounds, including drugs, antibiotics, and pesticides.
Mecanismo De Acción
The mechanism of action of 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) is not fully understood. However, it is known to be a substrate for the synthesis of a range of compounds, including antitumor agents and inhibitors of the human immunodeficiency virus (HIV). Additionally, it is believed to act as a substrate for the formation of a range of other compounds, including drugs, antibiotics, and pesticides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) are not well understood. However, it is known to be a substrate for the synthesis of a range of compounds, including antitumor agents and inhibitors of the human immunodeficiency virus (HIV). Additionally, it is believed to act as a substrate for the formation of a range of other compounds, including drugs, antibiotics, and pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) has a number of advantages and limitations when used in lab experiments. Its low cost and availability make it an attractive substrate for a range of synthetic reactions. Additionally, it is relatively stable and easy to handle, making it suitable for use in a wide range of experiments. However, its reactivity can be unpredictable and it can be difficult to control, making it unsuitable for some experiments.
Direcciones Futuras
The potential future directions for research on 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) are numerous. Further research could focus on the synthesis of novel compounds using this compound as a substrate. Additionally, further research could be conducted into the biochemical and physiological effects of the compound. Additionally, further research could be conducted into the use of the compound in drug development, as well as its potential use as an antibiotic or pesticide. Finally, further research could focus on the optimization of the synthesis method and the development of new methods for the synthesis of this compound.
Métodos De Síntesis
The synthesis of 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) is a multi-step process. It begins with the reaction of 8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) with trifluoroacetic anhydride in dichloromethane. This reaction produces 8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) trifluoroacetate, which is then hydrolyzed with aqueous sodium hydroxide to yield the desired product.
Propiedades
IUPAC Name |
9-chloro-3-(trifluoromethyl)-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO2/c15-8-2-3-9-12(6-8)21-11-4-1-7(14(16,17)18)5-10(11)19-13(9)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSUQRDTMRMTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C3=C(O2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)








![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)


![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)
